N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h4,6-9,12-13H,1-3,5,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDNUGRRITHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of cyclohex-1-ene with ethylamine to form N-(2-cyclohex-1-en-1-yl)ethylamine, which is then reacted with 4-(1,3-thiazol-2-yloxy)benzoyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to optimize the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at various positions on the benzamide ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced analogs with different functional groups.
Substitution: Substituted benzamide derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: It may have potential biological activity, making it useful in studying biochemical pathways and interactions. Medicine: The compound could be explored for its therapeutic properties, potentially leading to the development of new drugs. Industry: Its unique structure may find applications in material science and as an intermediate in the production of other chemicals.
Mechanism of Action
The exact mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Molecular Targets and Pathways:
The compound may bind to receptors or enzymes, modulating their activity.
It could affect signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Cyclohexene vs. Aromatic Substitutions : The cyclohexenylethyl group in the target compound introduces conformational flexibility and hydrophobicity, contrasting with rigid aromatic substituents in nitazoxanide or dichloro analogs .
- Thiazole Linkage : The thiazol-2-yloxy ether linkage differs from direct thiazol-2-yl amide bonds (e.g., 2,4-dichloro analog), which may alter electronic properties and binding kinetics .
- Bioactivity : Nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity, while sigma receptor ligands prioritize iodinated benzamides for tumor targeting .
Key Observations:
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. Its structure suggests possible interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 401.5 g/mol. The compound features a thiazole ring and a cyclohexene moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O3S |
| Molecular Weight | 401.5 g/mol |
| LogP | 4.7887 |
| Polar Surface Area | 34.915 Ų |
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study on similar thiazole-based compounds demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. These effects are typically mediated through apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of a thiazole derivative on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited an IC50 value of approximately 15 μM, indicating potent anticancer activity while showing minimal toxicity to normal cells .
Anti-inflammatory Effects
Thiazole compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity is crucial in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, targeting critical pathways in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cellular growth regulation.
- Apoptosis Induction : By promoting apoptosis in cancer cells, these compounds can reduce tumor growth and enhance the effectiveness of existing therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
